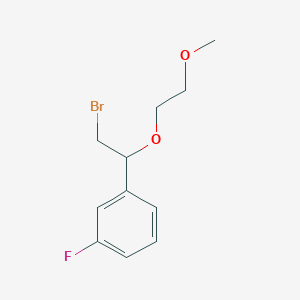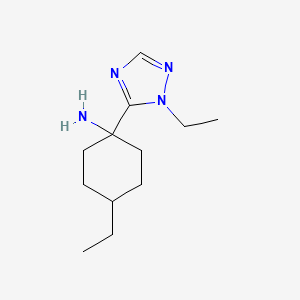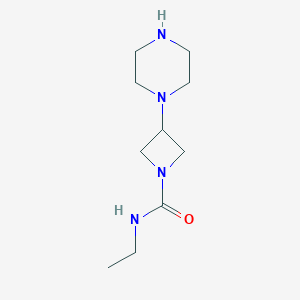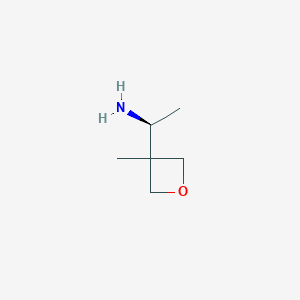![molecular formula C12H13F2NO B15300791 N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The compound features a cyclobutyl ring substituted with a difluoromethyl group and a benzamide moiety, making it a valuable scaffold for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One novel method for this involves a photochemical protocol for the selective difluoromethylation of bicyclobutanes, leveraging green solvent-controlled reactions . This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity.
Industrial Production Methods
Industrial production methods for this compound are still under exploration, but the advancements in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The use of non-ozone depleting difluorocarbene reagents has been particularly beneficial in achieving efficient and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Photochemical reactions using visible light and green solvents are also employed for selective difluoromethylation .
Major Products Formed
The major products formed from these reactions include difluoromethylated cyclobutanes, which are valuable intermediates in the synthesis of complex medicinal molecules .
Aplicaciones Científicas De Investigación
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide has several scientific research applications:
Biology: Investigated for its potential in drug design and synthesis due to its unique structural properties.
Medicine: Explored for its pharmaceutical relevance, particularly in the development of new drugs.
Industry: Utilized in the production of complex medicinal molecules through green chemistry methods.
Mecanismo De Acción
The mechanism of action of N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide involves the formation of difluoromethyl radicals, which add to various molecular targets. This process is facilitated by the use of visible light and green solvents, ensuring high selectivity and efficiency . The molecular targets and pathways involved include the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans
Uniqueness
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide is unique due to its selective difluoromethylation process, which leverages green chemistry principles and renewable visible light . This makes it an environmentally friendly and efficient compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C12H13F2NO |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
N-[3-(difluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H13F2NO/c13-11(14)9-6-10(7-9)15-12(16)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,15,16) |
Clave InChI |
FAYOIAINBPWQOP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1NC(=O)C2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)



![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)


